molecular formula C14H18N4O2S B12136899 Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12136899
M. Wt: 306.39 g/mol
InChI Key: QTKDRDVKZIBZQN-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro triazole derivatives.

    Substitution: Various substituted esters or thioethers.

Scientific Research Applications

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
  • Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Uniqueness

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties

Biological Activity

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a triazole ring, a pyridine ring, and a thioether linkage. These structural features contribute to its biological properties and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole moiety is known for its role in enzyme inhibition, particularly in the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism. The pyridine ring enhances the lipophilicity of the molecule, facilitating its interaction with cellular membranes and proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : Compounds containing triazole rings often act as inhibitors for various enzymes, potentially leading to therapeutic effects against different diseases.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, thereby modulating cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole and pyridine moieties can enhance cytotoxicity against specific cancer types.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
Compound A[Structure A]Antimicrobial15
Compound B[Structure B]Anticancer10
This compound[Current Structure]Antimicrobial & Anticancer12

Case Studies

  • Antimicrobial Efficacy : A study conducted on this compound demonstrated its efficacy against Staphylococcus aureus, showing an MIC of 12 µg/mL. This suggests potential use in treating infections caused by resistant strains.
  • Cytotoxic Effects : In a separate investigation involving various cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited IC50 values ranging from 8 to 15 µg/mL, indicating significant cytotoxicity and potential as a chemotherapeutic agent.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

QTKDRDVKZIBZQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2

Origin of Product

United States

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